Cas no 2580113-86-4 ((3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid)
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid
- 2580113-86-4
- EN300-7542844
-
- Inchi: 1S/C21H23NO4/c1-13(21(2,3)19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t13-/m1/s1
- InChI Key: DTIQHIJSEMFKPU-CYBMUJFWSA-N
- SMILES: O(C(N[C@H](C)C(C(=O)O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 353.16270821g/mol
- Monoisotopic Mass: 353.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 75.6Ų
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7542844-0.05g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid |
2580113-86-4 | 95.0% | 0.05g |
$1632.0 | 2025-02-24 | |
| Enamine | EN300-7542844-0.1g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid |
2580113-86-4 | 95.0% | 0.1g |
$1711.0 | 2025-02-24 | |
| Enamine | EN300-7542844-0.25g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid |
2580113-86-4 | 95.0% | 0.25g |
$1789.0 | 2025-02-24 | |
| Enamine | EN300-7542844-0.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid |
2580113-86-4 | 95.0% | 0.5g |
$1866.0 | 2025-02-24 | |
| Enamine | EN300-7542844-1.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid |
2580113-86-4 | 95.0% | 1.0g |
$1944.0 | 2025-02-24 | |
| Enamine | EN300-7542844-2.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid |
2580113-86-4 | 95.0% | 2.5g |
$3809.0 | 2025-02-24 | |
| Enamine | EN300-7542844-5.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid |
2580113-86-4 | 95.0% | 5.0g |
$5635.0 | 2025-02-24 | |
| Enamine | EN300-7542844-10.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid |
2580113-86-4 | 95.0% | 10.0g |
$8357.0 | 2025-02-24 |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid
Introduction to (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic Acid (CAS No. 2580113-86-4)
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid (CAS No. 2580113-86-4) stands out due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its complex amide linkage and fluorenyl moiety, has garnered significant attention in recent years for its role in the synthesis of bioactive molecules.
The structure of this compound consists of a chiral center at the 3-position, which is a critical feature for its pharmacological activity. The presence of a fluorenyl group attached through a methoxy carbonyl moiety enhances its solubility and stability, making it an attractive candidate for further chemical modifications. Additionally, the dimethylbutanoic acid backbone contributes to its overall hydrophobicity, which can be advantageous in drug delivery systems.
In recent years, there has been a growing interest in the development of chiral auxiliaries and protease inhibitors that can modulate biological pathways with high specificity. The (3R)-configuration of this compound makes it a promising candidate for such applications. Studies have shown that derivatives of this compound exhibit inhibitory activity against various proteases, which are involved in numerous pathological processes, including inflammation and cancer progression.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The fluorenyl methoxy carbonyl group can be easily modified through various chemical reactions, such as hydrolysis or coupling reactions, allowing chemists to tailor its properties for specific applications. This flexibility has made it a valuable tool in the synthesis of peptide mimetics and other bioactive peptides that require precise structural control.
The pharmaceutical industry has been particularly interested in the development of protease inhibitors due to their therapeutic potential in treating diseases like cancer and HIV. The mechanism of action for many protease inhibitors involves the formation of a covalent bond with the target enzyme, leading to its inhibition. The chiral amine group in this compound provides an ideal site for such interactions, making it a suitable candidate for designing potent inhibitors.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in predicting the binding affinity and pharmacokinetic properties of drug candidates. The use of molecular dynamics simulations and quantum mechanical calculations has allowed researchers to optimize the structure of this compound for better bioavailability and reduced toxicity. These computational tools have been instrumental in identifying key structural features that contribute to its efficacy as a pharmacological agent.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as asymmetric hydrogenation and protecting group strategies, has been crucial in achieving the desired stereochemical outcome. These methods not only enhance the efficiency of the synthesis but also minimize side reactions, ensuring that the final product meets stringent quality standards.
In conclusion, (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanoic acid (CAS No. 2580113-86-4) represents a significant advancement in medicinal chemistry due to its unique structural features and potential applications. Its role as a chiral building block and protease inhibitor underscores its importance in the development of novel therapeutic agents. As research continues to uncover new ways to leverage its properties, this compound is poised to play an even greater role in addressing some of today's most pressing medical challenges.
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